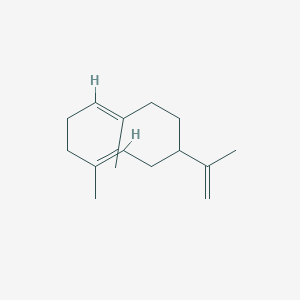
Germacren A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germacrene A is a sesquiterpene and a germacrene.
Applications De Recherche Scientifique
Medicinal Applications
1.1 Anticancer Properties
Germacren A serves as a key intermediate in the biosynthesis of β-elemene, an important compound recognized for its broad-spectrum anticancer activity. Research has demonstrated that the production of this compound is essential for the synthesis of β-elemene, which has been shown to inhibit tumor growth and promote apoptosis in cancer cells .
1.2 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been identified as one of the most active constituents in extracts from Geranium wallichianum, exhibiting significant inhibitory effects against various bacterial and fungal pathogens . Molecular docking studies further support its role as a potential inhibitor of essential bacterial proteins, indicating its promise as a natural antimicrobial agent .
1.3 Anti-inflammatory Effects
This compound's anti-inflammatory properties have been explored through its involvement in the modulation of inflammatory pathways. It has been suggested that this compound may influence the expression of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .
Agricultural Applications
2.1 Pest Resistance
This compound is implicated in plant defense mechanisms against herbivores and pathogens. Its presence in various plant species contributes to their resistance to pests through deterrent effects on feeding . This property makes it a candidate for developing natural pesticides.
2.2 Plant Growth Regulation
Research indicates that this compound can influence plant growth and development by modulating hormonal pathways. It has been shown to affect root and shoot growth dynamics, suggesting its potential use as a plant growth regulator .
Biotechnological Applications
3.1 Metabolic Engineering
The production of this compound has been enhanced through metabolic engineering techniques using microbial platforms. Studies have demonstrated successful strategies to increase yields significantly by optimizing germacrene A synthases from various sources, including bacteria and yeast . This approach not only improves the availability of this compound for research but also facilitates its application in drug synthesis.
3.2 Synthetic Biology
This compound's biosynthetic pathway is being explored for synthetic biology applications, where it can be utilized to engineer microorganisms for the production of valuable terpenoids and other bioactive compounds .
Case Studies
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1E,5E)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9+ |
Clé InChI |
XMRKUJJDDKYUHV-SJRHNVSNSA-N |
SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
SMILES isomérique |
C/C/1=C\CC/C(=C/CC(CC1)C(=C)C)/C |
SMILES canonique |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Synonymes |
germacrene A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















